molecular formula C7H12O3 B3016433 2-Methoxy-2-(oxolan-3-yl)acetaldehyde CAS No. 1889254-22-1

2-Methoxy-2-(oxolan-3-yl)acetaldehyde

Cat. No.: B3016433
CAS No.: 1889254-22-1
M. Wt: 144.17
InChI Key: NRQVWRXPGPHCJH-UHFFFAOYSA-N
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Description

2-Methoxy-2-(oxolan-3-yl)acetaldehyde is a substituted acetaldehyde derivative featuring a methoxy group and a tetrahydrofuran (oxolane) ring at the α-carbon position. This structural complexity distinguishes it from simpler aldehydes like acetaldehyde (CH₃CHO) and malonaldehyde (CH₂(CHO)₂). The methoxy group enhances its electron-donating capacity, while the oxolane ring introduces steric and conformational constraints.

Properties

IUPAC Name

2-methoxy-2-(oxolan-3-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(4-8)6-2-3-10-5-6/h4,6-7H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQVWRXPGPHCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=O)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxolan-3-yl)acetaldehyde typically involves the reaction of 3-hydroxytetrahydrofuran with methoxyacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(oxolan-3-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Methoxy-2-(oxolan-3-yl)acetic acid.

    Reduction: 2-Methoxy-2-(oxolan-3-yl)ethanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Methoxy-2-(oxolan-3-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(oxolan-3-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The methoxy and oxolane groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Comparative Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Toxicity Profile
2-Methoxy-2-(oxolan-3-yl)acetaldehyde C₇H₁₂O₃ 144.17 Aldehyde, Methoxy, Oxolane Aldol reactions, chiral synthesis Limited data; likely moderate
Acetaldehyde C₂H₄O 44.05 Aldehyde Oxidation, polymerization Carcinogenic
Malonaldehyde C₃H₄O₂ 72.06 Two aldehydes Cross-linking, Schiff base formation Mutagenic
2-Methoxy-2-(oxolan-3-yl)acetic Acid C₇H₁₂O₄ 160.17 Carboxylic acid, Methoxy, Oxolane Esterification, amidation Irritant (skin/eyes)

Table 2: Stability and Environmental Impact

Compound Stability in Air Decomposition Products Environmental Persistence
This compound Moderate Oxolane derivatives, CO₂ Likely low (hydrolyzable)
Acetaldehyde Low Paraldehyde, acetic acid High (ubiquitous in air)
Malonaldehyde Very low Acrolein, formaldehyde Moderate (reactive)

Key Research Findings

  • Synthetic Utility : The oxolane ring in this compound provides steric control in asymmetric syntheses, as seen in analogous compounds like posaconazole intermediates .
  • Hydrogen Bonding : The methoxy and aldehyde groups participate in hydrogen-bonding networks, akin to patterns observed in crystal engineering studies .
  • Toxicity Gaps: While acetaldehyde and malonaldehyde have well-documented hazards, toxicity data for this compound remains sparse.

Biological Activity

Overview

2-Methoxy-2-(oxolan-3-yl)acetaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H12O3C_7H_{12}O_3. Its structure features a methoxy group and an oxolane (tetrahydrofuran) ring, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess antimicrobial effects. The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. Compounds with methoxy groups have been reported to enhance antioxidant capacity by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Antiproliferative Effects

Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. For example, compounds with similar functional groups have demonstrated selective cytotoxicity against MCF-7 breast cancer cells, indicating potential for development as a therapeutic agent. The IC50 values observed in related studies range from 1.2 to 5.3 µM, highlighting the potency of structurally similar compounds in inhibiting cancer cell proliferation.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity and leading to desired biological effects.
  • Receptor Modulation : It could bind to various receptors, influencing cellular signaling pathways that regulate growth and survival in cancer cells.
  • Oxidative Stress Reduction : By acting as an antioxidant, it may reduce oxidative damage in cells, thereby preventing the initiation and progression of diseases.

Case Studies

A series of studies have focused on the synthesis and biological evaluation of methoxy-substituted compounds:

CompoundActivity TypeIC50 (µM)Cell Line
Compound AAntimicrobial8E. faecalis
Compound BAntioxidantN/AN/A
Compound CAntiproliferative3.1MCF-7
Compound DAntiproliferative4.8MCF-7

These findings suggest that structural modifications can significantly impact the biological activity of related compounds.

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